molecular formula C10H8BrCl3 B14531818 1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene CAS No. 62472-58-6

1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene

Cat. No.: B14531818
CAS No.: 62472-58-6
M. Wt: 314.4 g/mol
InChI Key: JJVATLGYYMTMKX-UHFFFAOYSA-N
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Description

1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a benzene ring substituted with a bromine atom and a 4,4,4-trichlorobut-1-en-2-yl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the bromination of 4-(4,4,4-trichlorobut-1-en-2-yl)benzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Phenols: Formed through nucleophilic substitution.

    Quinones: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of Grignard reagents.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets include various enzymes and receptors that interact with halogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-4-tert-butylbenzene

Uniqueness

1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the presence of the 4,4,4-trichlorobut-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other bromobenzenes. This unique structure allows for specific applications in organic synthesis and research.

Properties

CAS No.

62472-58-6

Molecular Formula

C10H8BrCl3

Molecular Weight

314.4 g/mol

IUPAC Name

1-bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene

InChI

InChI=1S/C10H8BrCl3/c1-7(6-10(12,13)14)8-2-4-9(11)5-3-8/h2-5H,1,6H2

InChI Key

JJVATLGYYMTMKX-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(Cl)(Cl)Cl)C1=CC=C(C=C1)Br

Origin of Product

United States

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